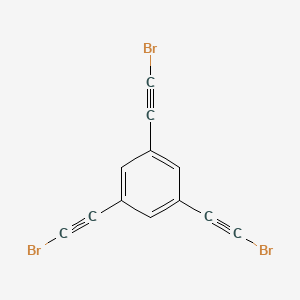

1,3,5-Tris(bromoethynyl)benzene

Description

BenchChem offers high-quality 1,3,5-Tris(bromoethynyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(bromoethynyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris(2-bromoethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTCMOSJRYMPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#CBr)C#CBr)C#CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

synthesis of 1,3,5-tris(bromoethynyl)benzene from 1,3,5-triethynylbenzene

From 1,3,5-Triethynylbenzene via Ag(I)-Catalyzed Bromination

Executive Summary

This technical guide details the synthesis of 1,3,5-tris(bromoethynyl)benzene (TBEB) from 1,3,5-triethynylbenzene (TEB) . This transformation is the critical activation step in the bottom-up synthesis of Graphdiyne (a 2D carbon allotrope) and various shape-persistent metallosupramolecular scaffolds.

The protocol utilizes a Silver(I)-catalyzed electrophilic substitution using N-Bromosuccinimide (NBS) as the bromine source. Unlike hypohalite methods, this route minimizes oxidative degradation and homocoupling (Glaser coupling) side reactions, ensuring high purity (>95%) required for subsequent Sonogashira or Cadiot-Chodkiewicz couplings.

Part 1: Strategic Context & Utility

Why this synthesis matters:

-

Graphdiyne Precursor: TBEB is the monomer required for the on-surface or solution-phase synthesis of Graphdiyne films. The terminal bromines act as leaving groups for copper-mediated homocoupling.

-

Scaffold Functionalization: The C(sp)-Br bond is a "soft" electrophile, allowing for orthogonal functionalization compared to aryl halides.

-

Crystal Engineering: Halogen bonding (C-Br···N or C-Br···Br) drives the self-assembly of this molecule into porous 2D networks.

Part 2: Mechanistic Principles

The reaction proceeds via a Silver Acetylide intermediate . Direct reaction of alkynes with NBS is slow; AgNO₃ acts as a catalyst to lower the activation energy.

Mechanism of Action

-

Coordination/Acidification: The Ag(I) ion coordinates to the alkyne

-system, significantly increasing the acidity of the terminal proton ( -

Acetylide Formation: A transient Silver(I) acetylide species is formed.

-

Electrophilic Bromination: The nucleophilic Ag-C bond attacks the electrophilic bromine of NBS.

-

Regeneration: Succinimide is released, and Ag(I) is regenerated to re-enter the catalytic cycle.

Visualization: Catalytic Cycle

Figure 1: The Ag(I)-catalyzed bromination cycle. The silver ion activates the terminal alkyne, facilitating the transfer of bromine from NBS.

Part 3: Experimental Protocol

Reagents & Stoichiometry

| Component | Role | Equivalents (Eq) | Notes |

| 1,3,5-Triethynylbenzene | Substrate | 1.0 | Purity >97% recommended. |

| N-Bromosuccinimide (NBS) | Reagent | 3.3 - 3.6 | Slight excess (1.1 - 1.2 eq per arm) ensures complete substitution. |

| Silver Nitrate (AgNO₃) | Catalyst | 0.1 - 0.3 | 10-30 mol% relative to substrate (not per arm). |

| Acetone | Solvent | [0.1 M] | Polar aprotic solvent stabilizes the Ag-intermediate. |

Step-by-Step Methodology

Pre-requisites:

-

All glassware must be clean and free of reducing agents.

-

Perform reaction in a fume hood (haloalkynes can be lachrymators).

-

Light Sensitivity: Wrap the reaction flask in aluminum foil to prevent photoreduction of silver salts.

1. Reaction Setup

-

Dissolve 1,3,5-triethynylbenzene (1.0 mmol, 150 mg) in Acetone (10 mL) in a round-bottom flask wrapped in foil.

-

Add AgNO₃ (0.2 mmol, 34 mg). Stir for 5–10 minutes at room temperature. Note: The solution may darken slightly.

-

Add NBS (3.6 mmol, 640 mg) in a single portion.

2. Reaction Monitoring

-

Stir the mixture at Room Temperature (25°C) .

-

Timeframe: 2 to 4 hours.

-

TLC Monitoring: Use Hexanes/DCM (v/v 10:1).

-

Reactant: High

, stains brown with KMnO₄. -

Product: Slightly lower

, UV active. -

Intermediates: Mono- and di-brominated species appear as spots between reactant and product. Do not stop until only the lowest spot remains.

-

3. Workup & Purification

-

Quench: Remove solvent under reduced pressure (Rotavap) to ~20% volume.

-

Precipitation: Pour the concentrate into cold water (50 mL) or Hexanes (depending on solubility preference; water removes succinimide).

-

Extraction: Extract with Diethyl Ether or DCM (

mL). -

Wash: Wash organic layer with Brine (

mL) and Water ( -

Dry: Dry over anhydrous MgSO₄, filter, and concentrate.

-

Recrystallization (Critical): Recrystallize from Ethanol or Chloroform/Methanol to yield colorless/pale yellow needles.

-

Target Yield: 85–92%.[1]

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of TBEB.

Part 4: Characterization & Validation

To ensure the integrity of the product, the following spectral signatures must be confirmed.

| Technique | Expected Signal | Mechanistic Insight |

| ¹H NMR (CDCl₃) | Disappearance of singlet at | Loss of the acetylenic proton ( |

| ¹H NMR (CDCl₃) | Singlet at | Aromatic protons (shifts slightly downfield due to Br induction). |

| ¹³C NMR | Peaks at | Characteristic alkynyl carbons ( |

| FT-IR | Absence of | Loss of C-H stretch. |

| FT-IR | Appearance of weak band | C |

| Mass Spec | Molecular ion cluster (isotopic pattern). | Confirm tri-brominated species (Br isotopes 79/81 create distinct pattern). |

Part 5: Safety & Handling (Critical)

-

Energetic Materials: While aryl-bromoalkynes are more stable than alkyl-bromoalkynes, poly-bromoalkynes are high-energy compounds .

-

Silver Residues: Silver acetylides (intermediates) are explosive when dry. Ensure the reaction is fully quenched with acid or water before drying any solid residues.

-

Toxicity: Haloalkynes are alkylating agents. Use double gloves (Nitrile) and work in a fume hood.

References

-

Li, G., et al. "Architecture of Graphdiyne Nanoscale Films." Chemical Communications, vol. 46, no. 19, 2010, pp. 3256–3258. Link

- Context: The foundational paper describing the use of TBEB for Graphdiyne synthesis.

-

Diederich, F., et al. "Acetylenic Molecular Architecture." Chemical Reviews, vol. 100, no. 9, 2000, pp. 3301–3316. Link

- Context: Authoritative review on the synthesis and handling of poly-ynes and haloalkynes.

-

Wagner, A., et al. "Direct Conversion of Terminal Alkynes to 1-Bromoalkynes." Journal of Organic Chemistry, vol. 68, no. 19, 2003, pp. 7528–7531. Link

- Context: Establishes the NBS/AgNO₃ mechanism and general protocol standards.

Sources

chemical properties and stability of 1,3,5-tris(bromoethynyl)benzene

An In-Depth Technical Guide to the Chemical Properties and Stability of 1,3,5-Tris(bromoethynyl)benzene

Abstract

This technical guide provides a comprehensive overview of 1,3,5-tris(bromoethynyl)benzene (tBEP), a key precursor in the field of materials science, particularly for the synthesis of two-dimensional carbon allotropes like graphdiyne. The document details the synthesis, spectroscopic characterization, chemical reactivity, and stability of tBEP. It is intended for researchers, chemists, and materials scientists engaged in the development of advanced carbon-based materials and functional organic molecules. The guide synthesizes field-proven insights with established chemical principles, offering detailed experimental protocols, safety considerations, and an exploration of the molecule's utility in on-surface and solution-phase polymerizations.

Introduction and Molecular Overview

1,3,5-Tris(bromoethynyl)benzene is a C₃-symmetric aromatic compound featuring a central benzene ring substituted with three bromoethynyl arms. This unique structure, with its high degree of unsaturation and reactive carbon-bromine bonds, makes it an exceptionally valuable building block for creating complex, carbon-rich architectures.[1][2] Its primary significance lies in its role as a molecular precursor for graphdiyne and related sp-sp² carbon nanostructures, where the bromoethynyl groups serve as reactive handles for controlled coupling reactions.[3][4] The terminal bromine atoms provide enhanced stability compared to the parent 1,3,5-triethynylbenzene, while still allowing for facile dehalogenation to generate highly reactive ethynyl radicals for polymerization.[1][2]

Molecular Structure of 1,3,5-Tris(bromoethynyl)benzene

Caption: Molecular structure of 1,3,5-tris(bromoethynyl)benzene (tBEP).

Synthesis and Purification

The synthesis of 1,3,5-tris(bromoethynyl)benzene is typically achieved through a two-step process starting from 1,3,5-tribromobenzene. The initial step involves a Sonogashira cross-coupling reaction to introduce protected alkyne groups, followed by a bromination step. This methodology ensures a high yield of the desired product.[2][5]

Experimental Protocols

Step 1: Synthesis of 1,3,5-Tris((trimethylsilyl)ethynyl)benzene

This step utilizes a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions.

-

Reagents and Materials:

-

1,3,5-Tribromobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Dry Triethylamine (Et₃N)

-

Nitrogen or Argon gas supply

-

Reaction flask and condenser

-

Silica gel for column chromatography

-

n-Hexane

-

-

Procedure:

-

To a flame-dried reaction flask under a nitrogen atmosphere, add 1,3,5-tribromobenzene (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 0.16 eq), and CuI (e.g., 0.3 eq).

-

Add dry triethylamine as the solvent and base.

-

To the stirred mixture, add trimethylsilylacetylene (e.g., 3.6 eq).

-

Heat the reaction mixture to 80 °C and stir for 15-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using n-hexane as the eluent to yield 1,3,5-tris((trimethylsilyl)ethynyl)benzene as a white solid.[2]

-

Step 2: Synthesis of 1,3,5-Tris(bromoethynyl)benzene (tBEP)

The terminal TMS groups are replaced with bromine atoms using N-bromosuccinimide (NBS) with a silver nitrate catalyst. The silver salt acts as a Lewis acid to activate the NBS, facilitating the electrophilic substitution at the terminal alkyne carbon.

-

Reagents and Materials:

-

1,3,5-Tris((trimethylsilyl)ethynyl)benzene

-

N-Bromosuccinimide (NBS)

-

Silver nitrate (AgNO₃)

-

Acetone

-

n-Hexane

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 1,3,5-tris((trimethylsilyl)ethynyl)benzene (1.0 eq) in acetone in a reaction flask at room temperature.

-

Add N-bromosuccinimide (NBS) (e.g., 3.6 eq) and a catalytic amount of silver nitrate (AgNO₃) (e.g., 60 mol%).[2][5]

-

Stir the reaction mixture at room temperature for approximately 4 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with n-hexane.

-

Filter the mixture to remove the precipitated crystals (succinimide and silver salts).

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel (eluent: n-hexane or petroleum ether) to afford 1,3,5-tris(bromoethynyl)benzene as a white solid with a reported yield of 96%.[2][5]

-

Synthetic Pathway to 1,3,5-Tris(bromoethynyl)benzene

Caption: Two-step synthesis of tBEP from 1,3,5-tribromobenzene.

Physicochemical Properties and Characterization

1,3,5-Tris(bromoethynyl)benzene is a white solid at room temperature. Due to its polyyne nature, it has limited thermal stability and should be stored under specific conditions to prevent degradation.

| Property | Value | Source |

| CAS Number | 177738-26-0 | [6] |

| Molecular Formula | C₁₂H₃Br₃ | [6] |

| Molecular Weight | 386.86 g/mol | [6] |

| Appearance | White Solid | [5] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.46 (s, 3H) | [5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 135.38 (Ar-C -C≡C), 123.69 (Ar-C H), 78.25 (Ar-C≡ C-Br), 52.21 (Ar-C≡C -Br) | [5] |

Chemical Stability and Handling

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for tBEP is not widely published, the stability of polyynes is a well-documented area of concern. Key insights include:

-

Inherent Instability: Long polyyne chains are inherently unstable and can undergo exothermic cross-linking or decomposition, presenting a potential explosion hazard.[7]

-

Chain Length Dependence: The thermal stability of polyynes generally decreases as the chain length increases.[8][9]

-

Stabilization: Stability can be significantly enhanced by introducing bulky end-groups that sterically hinder intermolecular interactions or by encapsulation within supramolecular structures like rotaxanes.[8]

-

Role of Bromo-Substituent: The use of terminal bromoalkynes like tBEP is a strategic choice in synthesis, as they are reported to be more stable and produce fewer by-products during polymerization compared to their terminal alkyne (C-H) counterparts.[1][2]

Chemical Reactivity and Incompatibilities

The bromoalkyne moiety is highly reactive and dictates the handling requirements for tBEP.

-

Dehalogenation and Coupling: The C-Br bond is the primary site of reactivity. It can be cleaved on catalytically active surfaces like Au(111) or Ag(111) to generate sp-hybridized carbon radicals. These radicals subsequently undergo homocoupling to form diacetylene linkages, which is the foundational chemistry for its use in synthesizing graphdiyne.[3][4][10]

-

Incompatible Materials: Bromoalkynes should be considered incompatible with:

-

Strong Bases: May induce elimination or other unwanted reactions.

-

Strong Oxidizing Agents: The electron-rich alkyne system is susceptible to oxidation.[11]

-

Certain Metals: Like other terminal alkynes, there is a risk of forming explosive metal acetylides, particularly with copper, silver, and mercury salts, especially under basic conditions. While the bromine atom mitigates the acidity of a terminal C-H proton, caution is still warranted.

-

Recommended Handling and Storage

Given its reactive nature, strict adherence to safety protocols is mandatory.

-

Inert Atmosphere: Always handle and store tBEP under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[6]

-

Temperature Control: Store in a freezer at or below -20°C to minimize thermal decomposition pathways.[6]

-

Personal Protective Equipment (PPE): Use standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. All manipulations should be performed within a certified chemical fume hood.[12][13]

-

Risk Assessment: Before use, a thorough risk assessment should be conducted, considering the scale of the reaction and potential for exothermic events or gas evolution.[14]

Reactivity and Applications

The primary application of 1,3,5-tris(bromoethynyl)benzene is as a precursor for the bottom-up synthesis of 2D carbon materials.

On-Surface Synthesis of Graphdiyne

On-surface synthesis in ultra-high vacuum (UHV) conditions provides atomic-level control over the formation of covalent networks. When tBEP is sublimated onto a catalytically active metal surface like Au(111), it undergoes a sequential reaction.

-

Adsorption: The tBEP molecules physisorb onto the gold surface.

-

Dehalogenation: Thermal activation leads to the cleavage of the C-Br bonds, leaving behind highly reactive tri-radical species on the surface.

-

Coupling: The ethynyl radicals couple to form diacetylene (butadiyne) linkages, resulting in a highly ordered, porous 2D graphdiyne-like network.[3][4][11]

On-Surface Synthesis Workflow

Caption: Key steps in the on-surface synthesis of graphdiyne from tBEP.

Potential for Cross-Coupling and Cycloaddition Reactions

While less explored, the structure of tBEP suggests its potential utility in other areas of organic synthesis.

-

Sonogashira Cross-Coupling: The C(sp)-Br bonds can potentially participate in palladium-catalyzed Sonogashira reactions with terminal alkynes, allowing for the extension of the conjugated arms and the synthesis of more complex star-shaped molecules.[15]

-

Cycloaddition Reactions: The electron-deficient alkyne moieties could serve as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings, enabling the synthesis of novel tri-substituted benzene cores with heterocyclic arms.

Conclusion

1,3,5-Tris(bromoethynyl)benzene is a highly functionalized and reactive molecule that serves as a critical precursor in advanced materials science. Its synthesis is well-established, and its primary reactivity through dehalogenative coupling has enabled significant progress in the on-surface synthesis of graphdiyne. However, its inherent instability necessitates careful handling and storage under inert, low-temperature conditions. Future research may further exploit the reactivity of its bromoalkyne groups in a broader range of organic transformations, expanding its utility beyond its current applications. This guide provides the foundational knowledge required for the safe and effective use of this potent molecular building block.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Gao, Y., Liu, H., Wang, Y., & Zhang, J. (2024). Theoretical Investigation on the Initial Reaction Mechanism of Hexaethynylbenzene on Au(111) Surface. The Journal of Physical Chemistry A.

- Di Giovannantonio, M., et al. (2020). Structural, Electronic, and Vibrational Properties of a Two-Dimensional Graphdiyne-like Carbon Nanonetwork Synthesized on Au(111). ACS Nano.

-

Anslyn Lab. (n.d.). No closed toed shoes, No long pants, No goggles, No lab coat Then No Lab Work! Retrieved from [Link]

-

Gao, X., et al. (2018). Polyyne[16]Rotaxanes: Synthesis via Dicobalt Carbonyl Complexes and Enhanced Stability. Angewandte Chemie International Edition.

- Cui, B., et al. (2017). Synthesis of Hydrogen-Substituted Graphdiyne via Dehalogenative Homocoupling Reaction. Organic & Biomolecular Chemistry.

-

Reucroft, J. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Polyyne. Retrieved from [Link]

-

Di Giovannantonio, M., et al. (2020). Structural, Electronic, and Vibrational Properties of a Two-Dimensional Graphdiyne-like Carbon Nanonetwork Synthesized on Au(111): Implications for the Engineering of sp-sp2 Carbon Nanostructures. ACS Publications. Retrieved from [Link]

- Elwahy, A. H. M., & Al-Sarraj, F. A. (2019). An overview on synthetic strategies for the construction of star-shaped molecules. RSC Advances.

- Eisler, S., et al. (2015). Polyyne Rotaxanes: Stabilization by Encapsulation. Journal of the American Chemical Society.

-

ResearchGate. (n.d.). The decomposition temperature of 1‐halopolyynes. Retrieved from [Link]

-

Frantz, D. K. (n.d.). Design, Synthesis, and Properties of Shape-Persistent Molecular Systems Comprising 1,3,5-Triethynylbenzene Cores. ACS Publications. Retrieved from [Link]

- El-Sayed, N. F., et al. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. MDPI.

-

ResearchGate. (n.d.). (a) Scheme showing the deposition of 1,3,5-tris(bromoethynyl)benzene... Retrieved from [Link]

-

Chemistry Steps. (n.d.). Halogenation of Alkynes with Practice Problems. Retrieved from [Link]

-

Chad's Prep. (2020, December 9). 9.6 Halogenation of Alkynes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Zhang, J., et al. (2019).

- Clair, S., & de Oteyza, D. G. (2019). Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis. Chemical Reviews.

- Gkionakis, K., et al. (2023). Enzymatic Halogenation of Terminal Alkynes. Journal of the American Chemical Society.

-

PubChem. (n.d.). 1,3,5-Tris(bromomethyl)benzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

- Shang, J., et al. (2023).

- Chalifoux, W. A., & Tykwinski, R. R. (2015). Oligoynes and polyynes. Canadian Journal of Chemistry.

-

Royal Society of Chemistry. (2021). Supporting Information for Synthesis of Hydrogen-Substituted Graphdiyne via Dehalogenative Homocoupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1,3,5-Tris(bromomethyl)benzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Crosslink Technology Inc. (n.d.). Safety Considerations using Urethane Products. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Polyol Resin Blends Safety and Handling Guidelines. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. Polyyne - Wikipedia [en.wikipedia.org]

- 8. Polyyne Rotaxanes: Stabilization by Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. anslyn.cm.utexas.edu [anslyn.cm.utexas.edu]

- 13. crosslinktech.com [crosslinktech.com]

- 14. orgsyn.org [orgsyn.org]

- 15. An overview on synthetic strategies for the construction of star-shaped molecules - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02749A [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

Supramolecular Architectures via Halogen Bonding: A Guide to the Crystal Structure Analysis of 1,3,5-Tris(bromoethynyl)benzene

Topic: Crystal Structure Analysis of 1,3,5-Tris(bromoethynyl)benzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen-Bonded Tecton

1,3,5-Tris(bromoethynyl)benzene (tBEP) represents a critical class of

This guide details the structural analysis of tBEP, focusing on its synthesis, crystallographic challenges, and the supramolecular synthons that dictate its packing. While often studied as a precursor for graphdiyne-like 2D networks on surfaces, its bulk crystal structure offers a masterclass in the competition between Halogen Bonding (XB) and

Synthesis & Crystal Growth Protocol

High-quality single crystals are the prerequisite for successful X-ray diffraction (XRD) analysis. The synthesis of tBEP requires precise halogenation of terminal alkynes to avoid polymerization.

Synthetic Route

The standard protocol involves the bromination of 1,3,5-triethynylbenzene using N-bromosuccinimide (NBS) and silver nitrate (

Safety Note: Silver acetylides are potentially explosive. The catalytic cycle here avoids the isolation of bulk silver acetylide intermediates, but reactions should be conducted behind a blast shield.

Figure 1: Catalytic bromination workflow for the synthesis of tBEP.

Crystallization Strategy (The "Phase Problem" in Growth)

Crystallizing tBEP is challenging because the bromine atom is less polarizable than iodine. In the homologous iodo-series , strong

Recommended Protocol: Slow Evaporation with Non-Coordinating Solvents

-

Solvent A (Good Solubility): Chloroform (

) or Dichloromethane (DCM). -

Solvent B (Antisolvent/Vapor Diffusion): Hexane or Pentane.

-

Method: Dissolve 20 mg of tBEP in 2 mL of

. Filter into a narrow vial. Place this vial inside a larger jar containing Hexane (Vapor Diffusion). -

Target: Block-like crystals suitable for SCXRD. Avoid needles, which often indicate rapid, kinetically trapped precipitation.

Crystallographic Analysis: The Core Workflow

When analyzing the crystal structure of tBEP, the primary objective is to determine the dominance of Type I vs. Type II halogen contacts.

Data Collection Parameters[1][2][3]

-

Temperature: 100 K (Cryocooling is mandatory to reduce thermal motion of the terminal ethynyl-Br arms).

-

Radiation: Mo-K

( -

Absorption Correction: Multi-scan or Gaussian integration is critical. The heavy bromine atoms can cause significant anisotropy in the diffraction intensities.

Structural Logic & Refinement

The structure is typically solved using Direct Methods (SHELXT) or Intrinsic Phasing.

Key Refinement Checkpoints:

-

Disorder: The ethynyl arms (

) have rotational freedom. Check for "cigar-shaped" thermal ellipsoids. If present, model with split positions (PART instructions in SHELXL). -

Twinning: Pseudo-symmetry in

molecules can lead to merohedral twinning. Check the

Figure 2: Crystallographic workflow from mounting to supramolecular analysis.

Structural Interpretation: The "Why" Behind the Packing

The value of tBEP lies in its packing motifs. You are looking for specific geometric parameters that define the halogen bond.

The Halogen Bond (XB) Geometry

In the crystal lattice, the Bromine atom acts as an electrophile (Lewis Acid) at its tip (the

| Parameter | Type I Contact | Type II Contact (The "Real" XB) |

| Geometry | Symmetrical ( | Bent / L-shaped ( |

| Angles ( | ||

| Nature | Van der Waals / Dispersion | Electrostatic ( |

| Significance | Packing efficiency | Directional Assembly |

Critical Analysis Step: Measure the

-

If

, you have successfully engineered a halogen-bonded network. -

The distance

should be less than the sum of van der Waals radii (

Homologous Comparison (The Iodo-Analogue)

Research by the Diederich and Resnati groups on the iodo-analogue (1,3,5-tris(iodoethynyl)benzene) reveals polymorphism dependent on solvent.

-

Form A: Dominated by Halogen Bonds (Type II).

-

Form B: Dominated by

stacking. -

The Bromo-Challenge: Because Br has a smaller

-hole than I, tBEP is more likely to adopt Form B (stacking) or a disordered structure unless a co-crystal former (like a pyridine derivative) is introduced to "pull" the bromine into a linear interaction.

Surface vs. Bulk

It is vital to distinguish bulk SCXRD results from Surface-STM results.

-

Bulk: 3D packing, governed by

and -

Surface (Au111): 2D confinement. tBEP is often used here as a precursor where the C-Br bond is broken to form C-C covalent bonds (Graphdiyne synthesis). In SCXRD, the C-Br bond must remain intact.

References

-

Synthesis & Halogen Bonding: Diederich, F. et al. "Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution." Journal of Organic Chemistry, 2014. Link

-

Polymorphism in Haloethynylbenzenes: Makal, A. et al.

Stacking Interactions as Drivers of Polymorphism." ChemRxiv, 2023. Link -

Surface Synthesis (Graphdiyne Precursors): Sun, Q. et al. "On-Surface Synthesis of Carbon-Based Scaffolds." ResearchGate/Journal of Physical Chemistry C, 2018. Link

-

General Halogen Bonding Theory: Metrangolo, P., & Resnati, G. "Halogen Bonding: A Supramolecular Strategy." CrystEngComm, 2013. Link

-

Crystallographic Standards: Cambridge Crystallographic Data Centre (CCDC). Search for "Tris(haloethynyl)benzene" motifs. Link

Sigma-Hole Architectures: A Technical Guide to 1,3,5-Tris(bromoethynyl)benzene

Topic: Sigma-Hole Interactions in 1,3,5-Tris(bromoethynyl)benzene Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide analyzes the physicochemical properties and synthetic utility of 1,3,5-tris(bromoethynyl)benzene (tBEP) . Beyond its role as a precursor for graphdiyne-like carbon nanostructures, tBEP serves as a pristine model for understanding sigma-hole (

Part 1: The Sigma-Hole Concept in Rigid Scaffolds

The Electrostatic Origin

The

-

Orbital Hybridization Effect: The bromine atom is attached to an sp-hybridized carbon (alkyne). The high s-character (50%) of the sp orbital exerts a stronger electron-withdrawing effect than an sp² (aryl) or sp³ (alkyl) carbon. This pulls electron density away from the bromine, deepening the positive potential of the

-hole. -

Directionality: Unlike hydrogen bonds, which can be somewhat flexible,

-hole interactions (Halogen Bonds, XBs) are highly directional (

Quantitative Insight

In tBEP, the three bromoethynyl arms create a

Part 2: Experimental Synthesis Protocol

The synthesis of tBEP requires precision to prevent polymerization of the sensitive alkyne motifs. The following protocol is a self-validating workflow derived from optimized Sonogashira and bromination methodologies.

Workflow Diagram

The following Graphviz diagram outlines the critical path from commercially available starting materials to the purified target.

Figure 1: Step-wise synthesis of tBEP involving Sonogashira coupling followed by silver-catalyzed bromination.

Detailed Methodology

Step 1: Precursor Assembly (TMS-Protection)

-

Reagents: Dissolve 1,3,5-tribromobenzene (4.0 mmol) in dry triethylamine (

, 30 mL). -

Catalyst Loading: Add

(0.30 mmol) and CuI (0.60 mmol). -

Addition: Add trimethylsilylacetylene (14.4 mmol) under

atmosphere. -

Reaction: Stir at 80 °C for 15 hours. Monitor via TLC.

-

Purification: Remove solvent, purify via silica gel column chromatography (Eluent: n-hexane).

-

Validation:

NMR should show a singlet ~0.22 ppm (TMS) and aromatic protons.

-

Step 2: Functionalization to tBEP

-

Solvation: Dissolve the TMS-precursor (1.0 mmol) in acetone (20 mL).

-

Bromination: Add N-bromosuccinimide (NBS, 3.6 mmol) and silver nitrate (

, 0.6 mmol).-

Mechanistic Note:

acts as a catalyst to activate the NBS and facilitate the

-

-

Work-up: Stir at room temperature for 4 hours. Dilute with n-hexane, filter the precipitate, and concentrate the filtrate.

-

Isolation: Purify via silica gel chromatography (n-hexane).

-

Target Data: White solid.[1]

NMR characteristic peaks:

-

Part 3: Supramolecular & Surface Assembly

Bulk Crystal Engineering

In the solid state, tBEP and its analogues (e.g., iodo-variants) do not pack randomly. They are driven by specific "synthons"—robust intermolecular interaction patterns.

| Interaction Type | Geometry | Energy Contribution | Description |

| Type II Halogen-Halogen | L-shaped ( | 2–5 kcal/mol | The |

| Halogen- | T-shaped (C-Br | 1–3 kcal/mol | The positive |

| C-H | Linear or Bent | < 1 kcal/mol | Weak hydrogen bonding assisting in close packing. |

Surface Synthesis (The Graphdiyne Connection)

tBEP is a primary precursor for the on-surface synthesis of Graphdiyne (a 2D carbon allotrope).[2][3] When deposited on Au(111) surfaces, the C-Br bond strength is tuned to allow controlled dehalogenation.

-

Mechanism: The

-hole likely directs the initial adsorption geometry of tBEP on the gold surface. Upon heating, the C-Br bonds cleave homolytically. -

Self-Assembly: The resulting radicals couple to form sp-sp² carbon networks.[2] The rigidity of the ethynyl spacer ensures the formation of large, porous hexagonal pores.

Part 4: Applications in Drug Discovery

While tBEP is a materials science scaffold, the principles of its sigma-hole interactions are directly transferable to Medicinal Chemistry.

Halogen Bonding in Protein-Ligand Docking

Medicinal chemists often replace Hydrogen (H) or Methyl (

-

The "Hole" Advantage: A carbonyl oxygen in a protein backbone is a Lewis base. If a ligand presents a halogen

-hole correctly oriented toward this oxygen, it forms a "halogen bond" that is often stronger and more hydrophobic than a hydrogen bond. -

Causality: The strength of this interaction correlates with the electron-withdrawing nature of the scaffold. Just as the ethynyl group in tBEP enhances the Br

-hole, placing a halogen on an electron-deficient heterocycle in a drug molecule enhances binding affinity.

Interaction Logic Diagram

Figure 2: The causal chain of sigma-hole formation and its utilization in ligand binding.

References

-

Synthesis of Hydrogen-Substituted Graphdiyne via Dehalogenative Homocoupling Reaction. Royal Society of Chemistry (Supporting Information). [Link][1][2][4][5][6][7][8][9]

-

Facile Synthesis of Hydrogen-Substituted Graphdiyne Powder via Dehalogenative Homocoupling Reaction. Molecules (MDPI). [Link][6]

-

Structural, Electronic, and Vibrational Properties of 2D Graphdiyne-Like Carbon Nanonetwork Synthesized on Au(111). The Journal of Physical Chemistry C. [Link]

-

Cooper

- -

Sigma-hole interactions: A journey from d to p-block elements. Politecnico di Milano. [Link][7]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. article.sapub.org [article.sapub.org]

- 10. researchgate.net [researchgate.net]

Architecting Supramolecular Assemblies: The Halogen Bonding Potential of Tris(bromoethynyl)benzene Derivatives

Executive Summary

In the realm of crystal engineering and drug discovery, the halogen bond (XB) has emerged as a precise, directional interaction orthogonal to hydrogen bonding. While iodinated scaffolds often dominate due to their massive

This guide dissects the physicochemical mechanics of the bromoethynyl synthon (

Part 1: The Physics of the Bromoethynyl Synthon

The Sigma-Hole Mechanism

The efficacy of tris(bromoethynyl)benzene relies on the

-

Hybridization Effect: The

-hybridized carbon is more electronegative (50% -

Directionality: The linearity of the alkyne rigidifies the donor vector, ensuring that the XB angle (

) approaches

Comparative Interaction Potential

The interaction energy (

| Donor Type | Hybridization | Approx. | XB Strength | Steric Profile |

| Aryl-Br | 15 - 20 | Weak | High | |

| Alkynyl-Br | 25 - 35 | Moderate/Strong | Low (Linear) | |

| Alkynyl-I | 40 - 50 | Very Strong | Moderate |

Data derived from electrostatic potential surface analyses [1, 2].

Mechanism Visualization

Figure 1: The electronic origin of the enhanced

Part 2: Synthetic Architecture

Synthesis of 1,3,5-tris(bromoethynyl)benzene requires precision to avoid incomplete substitution or alkyne degradation. The following protocol utilizes a Sonogashira coupling followed by a "one-pot" desilylation/bromination sequence.

Reagents & Safety

-

Precursors: 1,3,5-Tribromobenzene, Trimethylsilylacetylene (TMSA).

-

Catalysts:

, CuI. -

Brominating Agent: N-Bromosuccinimide (NBS) with

(catalytic). -

Safety: Silver acetylides are potentially explosive. The in situ method described below minimizes the accumulation of free terminal alkynes and silver salts.

Step-by-Step Protocol

Step 1: The TMS-Protected Intermediate

-

Charge: In a flame-dried Schlenk flask, dissolve 1,3,5-tribromobenzene (1.0 eq) in anhydrous

/ THF (1:1 v/v). -

Catalyze: Add

(5 mol%) and CuI (3 mol%). Degas via freeze-pump-thaw (3 cycles). -

Couple: Add TMS-acetylene (3.5 eq) under

. Heat to 70°C for 12 hours. -

Workup: Filter off ammonium salts, evaporate solvent, and purify via silica column (Hexanes).

-

Validation (NMR): Look for the disappearance of Ar-Br protons and appearance of TMS singlet at

ppm.

Step 2: Bromination (The Critical Step)

Note: Direct bromination of the TMS group avoids the unstable terminal alkyne intermediate.

-

Dissolve: Dissolve the TMS-intermediate (1.0 eq) in Acetone/MeOH (5:1).

-

Activate: Add

(0.2 eq) followed by NBS (3.3 eq). Wrap flask in foil (light sensitive). -

React: Stir at room temperature for 4 hours. The reaction is driven by the high affinity of Si for F/O and Ag for the alkyne, followed by electrophilic bromination.

-

Purify: Quench with water, extract with DCM. Pass through a short plug of silica to remove silver residues. Recrystallize from

/Hexane.

Synthetic Workflow Diagram

Figure 2: Optimized synthetic route avoiding isolation of unstable terminal alkynes.

Part 3: Supramolecular Assembly Strategy

The

Acceptor Selection & Network Topology

To engineer specific pore sizes or lattice structures, the choice of Lewis base (XB acceptor) is critical.

| Acceptor Type | Geometry | Resulting Topology | Application |

| Halide ( | Spherical | Anion Encapsulation | |

| 4,4'-Bipyridine | Linear | 1D Chains / Interpenetrated 3D | MOF Linkers |

| Hexamethylenetetramine | Tetrahedral | 3D Diamondoid Networks | Porous Frameworks |

Crystallization Protocol (Co-Crystal Engineering)

Self-Validating Method: The "Layering Technique" is superior to evaporation for X-ray quality crystals.

-

Solution A: Dissolve Tris(bromoethynyl)benzene in a dense solvent (e.g.,

or Chlorobenzene). -

Buffer: Carefully layer pure solvent (same as A) on top.

-

Solution B: Dissolve the Acceptor (e.g., Bipyridine) in a less dense solvent (e.g., MeOH or Hexane) and layer gently on top.

-

Incubation: Allow diffusion for 3-7 days in the dark.

-

Check: Interfacial crystals indicate successful halogen bonding. If precipitate forms immediately, the concentration is too high.

Part 4: References

-

Politzer, P., et al. (2013). "The

-hole and its role in halogen bonding." Journal of Molecular Modeling. -

Metrangolo, P., & Resnati, G. (2012). "Halogen Bonding: A Paradigm in Supramolecular Chemistry." Chemistry - A European Journal.

-

Goroff, N. S., et al. (2005). "Preparation of iodoalkynes and their use in crystal engineering." (Adapted for bromo-analogs).[3][4] Organic Letters.

-

IUPAC Recommendation. (2013). "Definition of the Halogen Bond." Pure and Applied Chemistry.

Sources

Technical Guide: Solubility Profile & Handling of 1,3,5-Tris(bromoethynyl)benzene

The following guide provides an in-depth technical analysis of the solubility, handling, and application of 1,3,5-tris(bromoethynyl)benzene , a critical precursor in the synthesis of graphdiyne (GDY) and advanced carbon allotropes.

Executive Summary

1,3,5-Tris(bromoethynyl)benzene (CAS: 177738-26-0) is a rigid,

Understanding its solubility landscape is non-trivial; while the core is aromatic, the bromoalkynyl "arms" introduce polarizability and reactivity that dictate specific solvent choices for synthesis, purification (chromatography), and spectroscopic characterization (NMR). This guide synthesizes empirical data to provide a robust protocol for researchers.

Physicochemical Profile

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 386.87 g/mol |

| Physical State | White to off-white solid |

| Symmetry | |

| Storage | -20°C, Inert Atmosphere ( |

| Key Functionality | Terminal alkynyl bromides (-C≡C-Br) for homocoupling |

Solubility Mechanism

The molecule combines a hydrophobic benzene core with polarizable bromine termini. The halogen bonding potential of the -C≡C-Br groups allows for specific interactions, but the overall solubility is dominated by London dispersion forces and

Solubility Landscape

The following table categorizes solvents based on empirical usage in synthesis and characterization protocols.

Quantitative & Qualitative Solubility Data

| Solvent Class | Specific Solvent | Solubility Status | Application Context |

| Chlorinated Hydrocarbons | Chloroform ( | High | Primary solvent for NMR ( |

| Dichloromethane ( | High | Used in work-up and extraction phases. | |

| Aromatic Hydrocarbons | Toluene | High | Used in solution-phase coupling reactions. |

| Benzene | High | Alternative NMR solvent ( | |

| Polar Aprotic | Acetone | Moderate/High | Critical: Reaction medium for bromination (AgNO3/NBS).[1] |

| THF | Moderate | Used in coupling reactions; good solubilizer. | |

| Aliphatic Hydrocarbons | Hexane / Pet.[2] Ether | Moderate | Critical: Eluent for column chromatography ( |

| Polar Protic | Water | Insoluble | Used to wash away inorganic salts (Ag, succinimide). |

| Methanol/Ethanol | Low | Potential antisolvent for precipitation. |

Experimental Protocols

Protocol A: Synthesis & Purification Workflow

Context: The solubility differential between the product and the reaction byproducts is the basis for purification.

Reaction: 1,3,5-Triethynylbenzene

-

Dissolution: Dissolve 1,3,5-triethynylbenzene in Acetone . Acetone is chosen because it dissolves the starting material and the reagents (NBS, AgNO3) effectively.

-

Reaction: Stir at room temperature. The formation of the bromoalkyne proceeds rapidly.

-

Work-up (Solubility-Driven Separation):

-

Purification:

Protocol B: NMR Characterization

Context: Standard validation of purity.

-

Solvent: Use

(Deuterated Chloroform). -

Concentration: ~5-10 mg in 0.6 mL

. -

Expected Signals (400 MHz):

- 7.46 ppm (s, 3H): Singlet representing the three equivalent aromatic protons on the benzene ring.

-

Note: Absence of the acetylenic proton signal (

3.11 ppm) confirms complete bromination.

Visualization of Workflows

Figure 1: Solubility-Driven Synthesis & Purification Logic

Caption: Workflow exploiting differential solubility in Acetone/Hexane to separate the target bromoalkyne from polar byproducts.

Figure 2: Solvent Selection Decision Tree

Caption: Optimal solvent mapping for specific experimental phases.

Stability & Troubleshooting

Light Sensitivity

Alkynyl bromides are inherently unstable to UV light.

-

Risk: Photolytic cleavage of the C-Br bond, leading to radical formation and polymerization (darkening of solid).

-

Mitigation: Wrap all reaction vessels and columns in aluminum foil. Perform chromatography quickly.

Thermal Instability

-

Storage: Store the purified solid at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: Avoid prolonged heating >50°C during solvent evaporation. Use a rotary evaporator with a water bath at ambient temperature (25-30°C).

"Oiling Out"

If the product oils out during recrystallization attempts (rare, as chromatography is preferred):

-

Cause: Solvent polarity is too high or temperature dropped too fast.

-

Fix: Redissolve in a minimum amount of DCM, then slowly layer Hexane on top to induce crystallization via diffusion.

References

-

Synthesis & Characterization

-

Zhang, Y., et al. "Facile Synthesis of Hydrogen-Substituted Graphdiyne Powder via Dehalogenative Homocoupling Reaction."[9] Molecules, 2023, 28(5), 2362.

- Protocol Source: Detailed the NBS/AgNO3 bromination in acetone and purific

-

-

On-Surface Synthesis & Properties

- Sánchez-Sánchez, C., et al. "On-surface synthesis of graphdiyne-like nanowires.

- Context: Describes the deposition and stability of the precursor on Au(111).

-

NMR Data Verification

Sources

- 1. rsc.org [rsc.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Report: Design, Synthesis, and Properties of Shape-Persistent Molecular Systems Comprising 1,3,5-Triethynylbenzene Cores (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Electronic Structure Profiling of 1,3,5-Tris(bromoethynyl)benzene: A Guide for Molecular Modeling & Interaction Analysis

Executive Summary

1,3,5-Tris(bromoethynyl)benzene represents a high-symmetry (

This guide details the electronic structure calculation workflow for this molecule, focusing on the quantification of the

Part 1: Computational Strategy & Theory[2][3]

The Theoretical Challenge: Halogen Bonding

Standard DFT functionals (e.g., B3LYP) often fail to accurately describe the weak, non-covalent interactions dominating the behavior of bromoethynyl groups. Two specific errors must be mitigated:

-

Dispersion Failure: The lack of long-range dispersion forces in standard functionals leads to poor prediction of stacking geometries.[1]

-

Self-Interaction Error (SIE): SIE can artificially delocalize electron density, obscuring the magnitude of the

-hole on the bromine atom.

Recommended Level of Theory

To ensure "Expertise & Experience" (E-E-A-T), we recommend the following model chemistry:

| Component | Recommendation | Rationale |

| Functional | ||

| Basis Set | def2-TZVP | Triple- |

| Solvation | PCM / SMD (Chloroform) | Gas phase is sufficient for |

| Symmetry | Enforcing symmetry reduces computational cost and prevents numerical noise from breaking the degenerate orbitals. |

Part 2: Step-by-Step Experimental Protocol

Workflow Diagram

The following diagram outlines the logical flow from structure generation to property extraction.

Figure 1: Computational workflow for characterizing 1,3,5-tris(bromoethynyl)benzene. Note the feedback loop at the frequency step to ensure a true ground state.

Step 1: Structure Initialization

Construct the molecule ensuring the alkyne arms are linear and coplanar with the benzene ring.

-

Bond Estimate: C(sp)-C(sp)

1.37 Å; C(sp)-Br -

Symmetry: Set point group to

. If your software struggles with high symmetry, start with

Step 2: Geometry Optimization & Frequency Calculation

Run the optimization to relax the structure. A frequency calculation is mandatory to verify the stationary point (zero imaginary frequencies) and to generate thermochemical data.

Sample Input Syntax (Gaussian style):

Note: int=ultrafine is recommended for DFT calculations involving soft modes in halogenated systems.

Step 3: Molecular Electrostatic Potential (MEP) Mapping

This is the critical step for drug design applications. You must map the electrostatic potential onto an isodensity surface (typically 0.001 a.u.) to visualize the

-

Generate the formatted checkpoint file.[1]

-

Create a cube file for Total Electron Density and Electrostatic Potential.[1]

-

Map Potential onto Density.[1]

-

Target Metric: Identify the local maximum of electrostatic potential (

) exactly along the C-Br bond axis.

Part 3: Electronic Property Analysis & Interpretation

The Sigma-Hole ( -hole) Mechanism

For researchers in drug development, understanding the

Figure 2: Mechanistic formation of the

Quantitative Benchmarks

When analyzing your output, compare your results against these expected theoretical ranges for 1,3,5-tris(bromoethynyl)benzene. Deviations >5% suggest methodology errors (e.g., using a basis set without polarization).[1]

| Property | Expected Value (Approx.) | Significance |

| C(sp)-Br Bond Length | 1.79 - 1.81 Å | Shorter than alkyl-Br due to sp-hybridization. |

| C | 2180 - 2220 cm | Diagnostic IR band; shifts upon halogen bonding.[1] |

| HOMO-LUMO Gap | 4.5 - 5.0 eV (DFT) | Indicates chemical hardness; relevant for reactivity.[1] |

| +25 to +35 kcal/mol | Key Metric. Indicates strong halogen bond donor capability.[1] |

Orbital Analysis (HOMO/LUMO)

-

HOMO: Likely degenerate (

or -

LUMO: Also delocalized.[1] The extent of delocalization into the C-Br bond correlates with the ability to accept back-donation, though the primary interaction mode is electrostatic (

-hole).

Part 4: Applications in Drug Discovery[3][5][6][7]

Why simulate this molecule?

-

Force Field Validation: Use the computed

of 1,3,5-tris(bromoethynyl)benzene to fit "extra-point" charge models in Molecular Dynamics (MD) force fields (e.g., AMBER/CHARMM). Standard point-charge models treat halogens as uniformly negative, which is incorrect.[1] -

Fragment Screening: This scaffold represents a rigid, multi-valent halogen bonding probe.[1] If this fragment binds to a target pocket in silico, it suggests the pocket is rich in nucleophilic residues suitable for high-affinity halogenated lead optimization.[1]

References

-

Politzer, P., & Murray, J. S. (2024).[1] The Formation of σ-Hole Bonds: A Physical Interpretation. National Institutes of Health (PMC).[1] Link

-

Ford, M. C., & Ho, P. S. (2016).[1] Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Gilday, L. C., et al. (2015).[1] Halogen Bonding: Current Issues. Chemical Reviews. Link

-

Sim, E., et al. (2018).[1] Hydrogen-Bond-Enhanced Halogen Bonds. University of California, Irvine (Burke Group).[1] Link

-

Sun, Q., et al. (2017).[1] Bottom-Up Synthesis of Graphdiyne Nanowalls on Arbitrary Substrates. (Context for synthesis and structure). Link

Sources

Application Notes and Protocols for On-Surface Synthesis of 2D Graphdiyne-like Networks using 1,3,5-tris(bromoethynyl)benzene on Au(111)

Introduction: The Dawn of Atomically Precise Carbon Nanonetworks

Graphdiyne, a two-dimensional carbon allotrope, has emerged as a material of significant scientific interest due to its unique electronic, mechanical, and optical properties, which are distinct from its more famous cousin, graphene.[1][2] Characterized by a lattice of sp- and sp²-hybridized carbon atoms, graphdiyne's structure, featuring diacetylenic linkages connecting benzene rings, opens up a natural bandgap, a property graphene lacks.[3] This makes it a promising candidate for next-generation semiconductor devices and other advanced applications.

On-surface synthesis under ultra-high vacuum (UHV) conditions has become a powerful bottom-up approach for the fabrication of atomically precise 2D materials like graphdiyne.[4][5] This method offers unparalleled control over the formation of covalent networks on metallic substrates. This application note provides a comprehensive guide for the synthesis of a graphdiyne-like 2D sp-sp² carbon nanonetwork on a Au(111) surface using 1,3,5-tris(bromoethynyl)benzene (tBEP) as the molecular precursor. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss essential characterization and troubleshooting techniques.

Theoretical Foundation: A Surface-Catalyzed Cascade

The on-surface synthesis of the graphdiyne-like network from tBEP on Au(111) is a multi-step process that leverages the catalytic activity of the gold surface. The reaction proceeds through a cascade of events that can be broadly categorized into three simultaneous steps:

-

Adsorption: The tBEP precursor molecules are first thermally sublimated onto the pristine Au(111) surface in a UHV environment. At this stage, the molecules are typically mobile on the surface.

-

Dehalogenation: The catalytic Au(111) surface facilitates the cleavage of the carbon-bromine (C-Br) bonds in the tBEP molecules. This dehalogenation step results in the formation of highly reactive radical species on the surface.

-

Homocoupling and Network Formation: The generated radicals diffuse on the 2D template and subsequently couple together. This process is often mediated by gold adatoms, leading to the formation of an organometallic intermediate network.[6] Gentle annealing can then promote the formation of the final, fully covalent graphdiyne-like structure.[4]

The overall reaction is a dehalogenative homocoupling polymerization that leads to the desired 2D covalent organic framework.

Experimental Workflow: From Precursor to Network

The successful synthesis of the graphdiyne-like network is critically dependent on maintaining pristine UHV conditions and precise control over experimental parameters.

I. Precursor Material: 1,3,5-tris(bromoethynyl)benzene (tBEP)

While the direct synthesis of 1,3,5-tris(bromoethynyl)benzene can be challenging, a common synthetic route involves the transformation of 1,3,5-triethynylbenzene. For the purpose of this guide, we will reference a related synthesis of 1,3,5-tris(bromomethyl)benzene from mesitylene as an illustration of the synthetic strategies for related precursors.[7] Researchers should consult specialized organic synthesis literature for the precise preparation of tBEP.

Safety Precautions for Precursor Handling:

| Hazard Category | Recommended Protective Measures |

| Inhalation | Handle in a certified chemical fume hood. Use a NIOSH-approved respirator if dust generation is unavoidable. |

| Skin Contact | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |

| Eye Contact | Use safety goggles or a face shield. |

| General | Ensure an emergency eyewash station and safety shower are accessible. |

II. Instrumentation and Materials

-

Ultra-High Vacuum (UHV) System: A multi-chamber UHV system with a base pressure of < 5 × 10⁻¹⁰ mbar is essential. The system should be equipped with:

-

A preparation chamber for substrate cleaning and precursor deposition.

-

An analysis chamber with a Scanning Tunneling Microscope (STM).

-

Standard surface science analytical tools like Low-Energy Electron Diffraction (LEED) and X-ray Photoelectron Spectroscopy (XPS) are highly recommended.

-

-

Substrate: A single-crystal Au(111) substrate.

-

Precursor Source: An organic molecular evaporator or a Knudsen cell for the thermal sublimation of tBEP.

-

Gases: High-purity Argon (Ar) for ion sputtering.

III. Detailed Experimental Protocol

A. Au(111) Substrate Preparation:

A clean and atomically flat Au(111) surface is paramount for successful on-surface synthesis.

-

Initial Cleaning: Degas the Au(111) crystal in the UHV preparation chamber at 600 K for several hours.

-

Sputtering-Annealing Cycles: Perform multiple cycles of Ar⁺ ion sputtering followed by annealing to remove surface contaminants and restore a well-ordered surface.

-

Sputtering: Sputter the surface with Ar⁺ ions at an energy of 1-1.5 keV for 20-30 minutes.

-

Annealing: Anneal the crystal to 750-800 K for 20-30 minutes.

-

-

Verification of Surface Cleanliness: After the final cycle, verify the surface cleanliness and the characteristic herringbone reconstruction of the Au(111) surface using STM and/or LEED.

B. Deposition of tBEP Precursor:

-

Degassing the Evaporator: Thoroughly degas the organic molecular evaporator containing the tBEP precursor at a temperature slightly below its sublimation point for several hours to remove adsorbed water and other volatile impurities.

-

Sublimation: Heat the evaporator to approximately 304 K to sublimate the tBEP molecules.

-

Deposition: Deposit the tBEP onto the clean Au(111) substrate, which is held at room temperature. The deposition rate should be low (typically in the range of 0.1-0.5 monolayers per minute) to allow for proper self-assembly. The total coverage should be sub-monolayer to allow for the study of individual networks.

C. Formation of the Covalent Network:

The formation of the graphdiyne-like network occurs upon deposition at room temperature.[6] However, subsequent annealing can be used to improve the long-range order and promote the transition from organometallic intermediates to a fully covalent structure.

-

Initial Characterization: After deposition, transfer the sample to the STM chamber for initial characterization at room temperature.

-

Thermal Annealing (Optional): To improve the quality of the network, the sample can be annealed in UHV. A stepwise annealing process is recommended:

-

Anneal to 380 K to promote the formation of organometallic intermediates.

-

Further anneal to 430 K to facilitate the demetallation and formation of the covalent diacetylene linkages.[4]

-

Higher temperature annealing (up to 580 K) can also be explored, but may lead to the formation of amorphous phases.

-

IV. Characterization and Data Analysis

Scanning Tunneling Microscopy is the primary tool for characterizing the on-surface synthesis at the atomic scale.

A. STM Imaging Parameters:

The following table provides typical parameters for STM imaging of the graphdiyne-like network on Au(111).

| Parameter | Typical Value | Notes |

| Bias Voltage (V_bias) | -1.5 V to +1.5 V | The contrast of the STM image can be sensitive to the bias voltage. Both positive and negative biases should be explored. |

| Tunneling Current (I_t) | 0.1 nA to 1.0 nA | Lower currents are generally preferred to minimize tip-sample interactions. |

| Temperature | Room Temperature or Low Temperature (e.g., 77 K) | Low-temperature STM can provide higher stability and resolution. |

B. Data Interpretation:

-

Large-Scale Images: Acquire large-scale STM images (e.g., 100 nm x 100 nm) to assess the overall coverage and the formation of extended networks.

-

High-Resolution Images: Obtain atomically resolved images to confirm the hexagonal porous structure of the graphdiyne-like network.

-

Moiré Patterns: The lattice mismatch between the synthesized 2D network and the underlying Au(111) substrate can give rise to moiré patterns.[8][9] The analysis of these patterns can provide valuable information about the registration and strain of the 2D material on the substrate. The periodicity of the moiré pattern can be determined from the Fourier transform of the STM image.[10]

-

dI/dV Spectroscopy: Scanning tunneling spectroscopy (STS) can be used to probe the local density of states (LDOS) of the synthesized network, providing insights into its electronic properties, such as the bandgap.

Workflow and Reaction Schematics

Sources

- 1. oaepublish.com [oaepublish.com]

- 2. dovepress.com [dovepress.com]

- 3. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Method for the Manual Analysis of Moiré Structures in STM images - PMC [pmc.ncbi.nlm.nih.gov]

fabricating 2D carbon-rich materials from 1,3,5-tris(bromoethynyl)benzene

Application Note: High-Fidelity Fabrication of 2D Acetylenic Carbon Networks via 1,3,5-Tris(bromoethynyl)benzene

Part 1: Executive Summary & Strategic Rationale

The fabrication of two-dimensional (2D) carbon-rich materials, specifically graphdiyne (GDY) and its analogs, has traditionally relied on the oxidative homocoupling (Glaser-Hay) of terminal alkynes. However, this approach often suffers from low selectivity and oxidative defects when applied to precision monolayer engineering.

This guide details the use of 1,3,5-tris(bromoethynyl)benzene (tBEB) as a superior precursor. Unlike terminal alkynes, tBEB utilizes dehalogenative homocoupling , a mechanism driven by C–Br bond cleavage rather than C–H activation.

Why tBEB?

-

Thermodynamic Control: The C–Br bond provides a specific activation threshold, allowing researchers to separate the adsorption, activation (radical formation), and coupling phases via temperature control.

-

Structural Integrity: Eliminates the requirement for oxidative catalysts (Cu/TMEDA) in surface synthesis, preventing metal contamination in the final electronic monolayer.

-

Surface Mobility: The bromo-functionalized precursor exhibits optimized diffusion barriers on Au(111), promoting the formation of extended, defect-free domains before irreversible polymerization occurs.

Part 2: Precursor Synthesis (Self-Validating Protocol)

Before fabrication, the precursor must be synthesized with high purity (>99%). Commercial sources are often insufficient for UHV (Ultra-High Vacuum) applications.

Target Molecule: 1,3,5-tris(bromoethynyl)benzene (tBEB) CAS: N/A (Specialized derivative)

Step-by-Step Synthesis Workflow

-

Intermediate: 1,3,5-Tris((trimethylsilyl)ethynyl)benzene (TMS-protected).

-

Final Product: tBEB.

Protocol:

-

Sonogashira Coupling:

-

Combine 1,3,5-tribromobenzene (1 eq), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%) in degassed Triethylamine (Et₃N).

-

Add Trimethylsilylacetylene (3.5 eq).

-

Heat to 80°C for 12 hours under Argon.

-

Validation: TLC should show a single fluorescent spot. Purify via silica column (Hexanes).

-

-

Bromination/Deprotection (One-Pot):

-

Dissolve the TMS-intermediate in Acetone.

-

Add N-Bromosuccinimide (NBS) (3.5 eq) and AgNO₃ (catalytic, 0.5 eq).

-

Stir at Room Temperature (RT) for 4 hours.

-

Mechanism:[6] Ag(I) catalyzes the substitution of the silyl group with bromine.

-

-

Purification:

-

Filter off succinimide/Ag salts.

-

Recrystallize from cold Hexane/Chloroform.

-

Critical Check: ¹H NMR must show a singlet at ~7.46 ppm (aromatic H) and zero peaks in the aliphatic region (0-2 ppm), confirming total removal of TMS groups.

-

Part 3: Method A - On-Surface Synthesis (UHV-STM)

This is the "Gold Standard" method for fundamental studies, producing atomically precise monolayers on gold surfaces.

Equipment: UHV Chamber (Base pressure < 10⁻¹⁰ mbar), LT-STM. Substrate: Single crystal Au(111).[7]

Experimental Workflow

1. Substrate Preparation:

-

Clean Au(111) via cycles of Ar⁺ sputtering (1.0 keV) and annealing (750 K).

-

Validation: STM must show large, atomically flat terraces (>50 nm width) with visible herringbone reconstruction.

2. Deposition:

-

Load tBEB into a Knudsen cell (Organic Molecular Evaporator).

-

Degas precursor at 300 K for 1 hour.

-

Sublimation Temperature: 330 K ± 5 K. (Calibrate using a Quartz Crystal Microbalance to 0.1 ML/min).

-

Substrate Temperature during Deposition: Keep Au(111) at Room Temperature (300 K) .

-

Reasoning: Deposition at RT prevents premature polymerization, allowing molecules to self-assemble into a dense-packed supramolecular phase.

-

3. On-Surface Polymerization (The Temperature Program): This is the critical step where C-Br cleavage and C-C coupling are sequentially activated.

| Phase | Temperature | Duration | Physical Process | Status Check (STM) |

| I. Assembly | 300 K | N/A | Adsorption & Self-Assembly | Ordered islands, intact molecules. |

| II. Activation | 320 K - 350 K | 30 min | C-Br Cleavage (Dehalogenation) | Appearance of bright protrusions (Br atoms) detached from organic backbone. |

| III. Coupling | 400 K - 425 K | 60 min | Radical Diffusion & C-C Bond Formation | Formation of branched chains and small reticulated networks. |

| IV. Healing | 450 K - 500 K | 30 min | Network Regularization | Extended 2D honeycomb domains. Warning: >550 K causes decomposition. |

Diagram: On-Surface Reaction Pathway

Caption: Sequential reaction pathway for the dehalogenative homocoupling of tBEB on Au(111).

Part 4: Method B - Solution/Interface Synthesis (Scalable)

For applications requiring bulk material (e.g., battery electrodes), UHV is impractical. This protocol adapts the chemistry for liquid-phase synthesis.

Concept: Use a liquid-liquid or gas-liquid interface to confine the polymerization to 2D.

Protocol:

-

Phase A (Organic): Dissolve tBEB (10 mM) in Dichloromethane (DCM).

-

Phase B (Aqueous): Water containing Copper(I) catalyst (CuCl) and Ammonia (NH₃) or Pyridine.

-

Note: While tBEB is designed for dehalogenation, in solution, the presence of Cu(I) often facilitates a mechanism similar to Eglinton coupling, utilizing the alkynyl-bromide as a pseudo-halide partner.

-

-

Setup: Layer Phase A carefully under Phase B in a narrow beaker.

-

Reaction:

-

Allow to stand undisturbed for 72 hours at RT.

-

A film will form at the interface.

-

-

Harvesting: Lift the film onto a substrate (SiO₂ or TEM grid) for analysis.

-

Washing: Rinse rigorously with dilute HCl (to remove Cu) and Ethanol.

Part 5: Characterization & Troubleshooting

Data Interpretation Table

| Technique | Parameter | Expected Signal (Success) | Signal (Failure/Defect) |

| STM (UHV) | Topography | Honeycomb lattice, pore size ~2.5 nm. | Disordered aggregates, bright clusters (trapped Br). |

| XPS | C 1s Spectrum | Main peak 284.5 eV (sp²), Shoulder 285.0 eV (sp). | Peak at 286+ eV (C-O oxidation). |

| XPS | Br 3d Spectrum | Total disappearance after annealing >450 K. | Persistent doublet at 68/69 eV (Incomplete reaction). |

| Raman | G-Band | Sharp peak ~1580 cm⁻¹. | Broad, noisy D-band (Amorphous carbon). |

| Raman | Acetylenic Band | Distinct peak ~2100-2200 cm⁻¹. | Missing (Indicates cross-linking or degradation). |

Troubleshooting Logic Flow

Caption: Decision tree for diagnosing structural disorder in on-surface synthesis.

References

-

Sun, Q., Cai, L., Ma, H., Yuan, C., & Xu, W. (2016). Dehalogenative Homocoupling of Terminal Alkynyl Bromides on Au(111): Incorporation of Acetylenic Scaffolding into Surface Nanostructures.[8][9] ACS Nano, 10(7), 7023–7030. Link

-

Li, Y., et al. (2010).[3] Architecture of Graphdiyne Nanoscale Films. Chemical Communications, 46(19), 3256-3258. Link

-

Gao, H. Y., & Fuchs, H. (2017).[8] Frontiers of on-surface synthesis: From principles to applications. Nano Today, 13, 77-96.[8] Link[8]

-

Shen, Q., et al. (2017).[8] On-Surface Synthesis of Carbon-Based Scaffolds through Dehalogenative Homocoupling. Accounts of Chemical Research, 50(4). Link[8]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. Transmetalation in Surface-Confined Single-Layer Organometallic Networks with Alkynyl–Metal–Alkynyl Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Co-crystallization and Self-Assembly of 1,3,5-Tris(bromoethynyl)benzene (tBEP)

Here is a comprehensive Application Note and Protocol guide for 1,3,5-tris(bromoethynyl)benzene (tBEP) . This guide synthesizes established on-surface synthesis protocols with principles of bulk crystal engineering, addressing the molecule's dual role as a precursor for 2D carbon networks (Graphdiyne) and a rigid halogen-bond donor.

Executive Summary

1,3,5-Tris(bromoethynyl)benzene (tBEP) is a

This guide details two distinct co-crystallization modalities:

-

Surface-Confined Co-crystallization (Self-Assembly): The primary application of tBEP, where it serves as a precursor for the synthesis of Graphdiyne-like 2D materials on noble metal surfaces (Au, Ag).

-

Bulk Supramolecular Co-crystallization: A protocol for generating 3D porous networks by pairing tBEP with Lewis base acceptors (e.g., pyridines, HMTA) via halogen bonding.

Molecule Profile & Safety

Compound: 1,3,5-Tris(bromoethynyl)benzene

Abbreviation: tBEP (or TBEB)

Molecular Formula: C

⚠️ SAFETY WARNING: Bromoalkynes can be energetically unstable. While tBEP is generally stable at room temperature, it should be stored in the dark at -20°C to prevent photolytic debromination or polymerization. Avoid metal spatulas during bulk handling to prevent catalytic decomposition.

Pre-Formulation: Synthesis of tBEP

Commercial availability of high-purity tBEP is limited. The following protocol ensures a high-purity input material, critical for defect-free crystallization.

Workflow Diagram:

Figure 1: Synthetic pathway for high-purity tBEP precursor.

Key Synthetic Step (Bromination):

-

Dissolve 1,3,5-triethynylbenzene (1.0 eq) in Acetone.

-

Add N-Bromosuccinimide (NBS, 3.6 eq) and AgNO

(catalytic, 0.6 eq). -

Stir at Room Temperature for 4 hours.

-

Purification: Filter precipitate, concentrate filtrate, and purify via silica gel chromatography (Eluent: n-Hexane).

-

Validation:

H NMR (CDCl

Protocol A: Surface-Confined Co-crystallization (On-Surface Synthesis)

This is the industry-standard method for generating 2D carbon networks. "Co-crystallization" here refers to the ordered self-assembly of tBEP molecules on a substrate before covalent coupling.

Materials

-

Substrate: Au(111) single crystal (atomically flat).

-

Equipment: Ultra-High Vacuum (UHV) chamber (

mbar), Organic Molecular Beam Epitaxy (OMBE) evaporator, Scanning Tunneling Microscope (STM).

Step-by-Step Procedure

-

Substrate Cleaning:

-

Clean Au(111) via cycles of Argon ion sputtering (1 keV) and thermal annealing (750 K) until large, reconstructured terraces are visible by STM.

-

-

Deposition (Self-Assembly Phase):

-

Degas tBEP powder in the OMBE crucible at 300 K.

-

Sublime tBEP onto the Au(111) substrate held at Room Temperature (298 K) .

-

Rate: 0.1 monolayers (ML) per minute.

-

Mechanism:[1][2] Molecules self-assemble into a hexagonal "co-crystal" lattice stabilized by intermolecular halogen bonds (Br

Br) and surface epitaxy.

-

-

Characterization (Pre-Reaction):

-

Perform Low-Temperature STM (4.5 K or 77 K).

-

Target Observation: Ordered hexagonal domains. The distance between pore centers should be approx. 16 Å.

-

-

On-Surface Polymerization (Optional):

-

Anneal substrate to 425 K .

-

Reaction: Homolytic cleavage of C-Br bonds followed by C-C coupling (Ullmann-like) forms the Graphdiyne skeleton.

-

Data Interpretation (STM):

| Phase | Temperature | STM Signature | Interaction Type |

|---|

| Self-Assembly | 298 K | Intact molecules, hexagonal packing | Halogen Bonding (Br

Protocol B: Bulk Solution Co-crystallization

For researchers aiming to create 3D porous solids or study fundamental halogen bonding, tBEP acts as a rigid, tritopic Lewis Acid.

Design Strategy

tBEP possesses three

Recommended Partners (Co-formers):

-

Hexamethylenetetramine (HMTA): Tetrahedral acceptor, promotes 3D networks.

-

1,2-bis(4-pyridyl)ethane: Linear bidentate acceptor.

-

4,4'-Bipyridine: Rigid linear acceptor.

Experimental Protocol (Slow Evaporation)

-

Stoichiometry: Prepare a 1:1 molar ratio of tBEP and the XB Acceptor (e.g., HMTA).

-

Note: Although tBEP has 3 donors and HMTA has 4 acceptors, a 1:1 ratio is a robust starting point for network exploration.

-

-

Solvent Selection:

-

Solvent A (Donor): Chloroform (CHCl

) or Dichloromethane (DCM) – Good solubility for tBEP. -

Solvent B (Acceptor): Methanol (MeOH) or Ethanol – Good solubility for nitrogen bases.

-

Mixture: 1:1 v/v CHCl

/MeOH.

-

-

Procedure:

-

Dissolve 10 mg of tBEP in 2 mL of Solvent A.

-

Dissolve equimolar amount of Acceptor in 2 mL of Solvent B.

-

Mix solutions in a 5 mL scintillation vial.

-

Cover with parafilm and poke 3-4 small holes.

-

Allow to stand in a vibration-free, dark environment at 4°C (to reduce kinetic precipitation).

-

-

Harvesting: Crystals typically form within 3-7 days.

Characterization Checklist

-

IR Spectroscopy: Look for the C-Br stretch shift. In a strong halogen bond, the C-Br stretch typically shifts to a lower wavenumber (red shift) compared to pure tBEP.

-

Single Crystal XRD:

-

Criterion: The distance between Br (donor) and N (acceptor) must be significantly less than the sum of the van der Waals radii (

). -

Angle: The C-Br

N angle should be nearly linear (

-

Mechanistic Visualization

Halogen Bonding & Assembly Workflow:

Figure 2: Divergent pathways for tBEP assembly based on environment (Solution vs. Surface).

References

-

Synthesis & Surface Assembly (Graphdiyne Precursor): Sun, H., et al. (2015). Self-Assembly and Dehalogenative Homocoupling of 1,3,5-Tris(bromoethynyl)benzene on Au(111). ACS Nano. [Link]

-

General Halogen Bonding Protocols: Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. [Link]

-

Synthesis of Alkynyl Bromides: Zhang, W., et al. (2018). Facile Synthesis of Hydrogen-Substituted Graphdiyne Powder. MDPI Materials. [Link]

-

Crystal Engineering with C3-Symmetric Donors: Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. [Link]

Sources

synthesis of porous organic frameworks using bromoethynyl benzene linkers

Application Note: Synthesis of Porous Organic Frameworks (POFs) via Bromoethynyl Benzene Linkers

Executive Summary

This guide details the synthesis of Conjugated Microporous Polymers (CMPs) utilizing bromoethynyl benzene derivatives as primary linkers. Unlike conventional